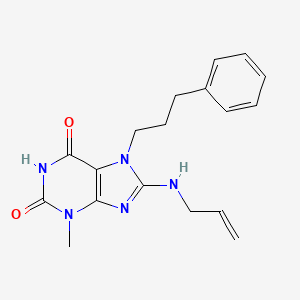
8-Allylamino-3-methyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Allylamino-3-methyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione is a synthetic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds, which play crucial roles in biochemistry, particularly in the structure of nucleotides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Allylamino-3-methyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. A common synthetic route includes:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Alkylation: The purine core undergoes alkylation at the 7-position with 3-phenyl-propyl bromide in the presence of a base such as potassium carbonate.
Amination: The 8-position is then aminated using allylamine under reflux conditions.
Methylation: Methylation at the 3-position is achieved using methyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allylamino group, forming N-oxides.
Reduction: Reduction reactions can target the double bonds within the purine ring or the allylamino group.
Substitution: Nucleophilic substitution reactions can occur at various positions on the purine ring, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced forms of the purine ring or the allylamino group.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, it serves as a probe to study purine metabolism and its effects on cellular processes. It can be used to investigate the role of purines in DNA and RNA synthesis.
Medicine
Medically, this compound has potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases related to purine metabolism.
Industry
In the industrial sector, it can be used in the synthesis of pharmaceuticals and as an intermediate in the production of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 8-Allylamino-3-methyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione involves its interaction with molecular targets such as enzymes involved in purine metabolism. It may inhibit or modulate the activity of these enzymes, thereby affecting the synthesis and breakdown of nucleotides. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant.
Theophylline: 1,3-Dimethylxanthine, used in respiratory diseases.
Theobromine: 3,7-Dimethylxanthine, found in chocolate.
Uniqueness
8-Allylamino-3-methyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione is unique due to its specific substitutions at the 7 and 8 positions, which confer distinct chemical and biological properties. Unlike caffeine or theophylline, it has an allylamino group and a phenyl-propyl group, which may enhance its interaction with certain biological targets and increase its potential as a therapeutic agent.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
IUPAC Name |
3-methyl-7-(3-phenylpropyl)-8-(prop-2-enylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-3-11-19-17-20-15-14(16(24)21-18(25)22(15)2)23(17)12-7-10-13-8-5-4-6-9-13/h3-6,8-9H,1,7,10-12H2,2H3,(H,19,20)(H,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKZCQFBNPJGKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC=C)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204005 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 3-{[4-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B2599207.png)
![3-{[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]methylidene}-1,1,1,5,5,5-hexafluoropentane-2,4-dione](/img/structure/B2599210.png)
![N-({5-[({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-OXADIAZOL-2-YL}METHYL)FURAN-2-CARBOXAMIDE](/img/structure/B2599211.png)

![3-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2599215.png)
![3-{[2,4'-Bipyridine]-5-yl}-1-(oxan-4-yl)urea](/img/structure/B2599217.png)
![7-Chloro-1H-pyrazolo[4,3-d]pyrimidine hydrochloride](/img/structure/B2599218.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2599221.png)
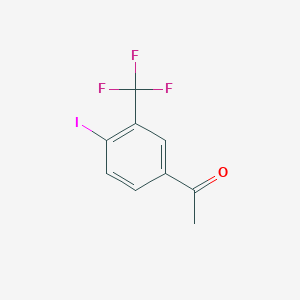
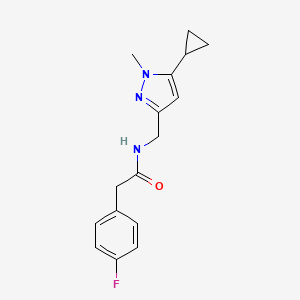
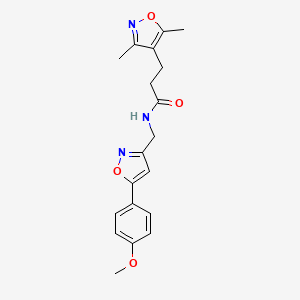
![4-(((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)-2-methylthiazole](/img/structure/B2599226.png)
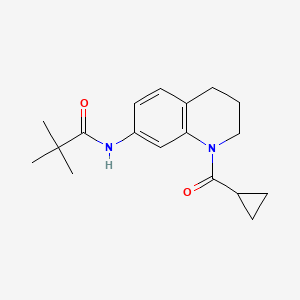
![{3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}methanol](/img/structure/B2599230.png)
